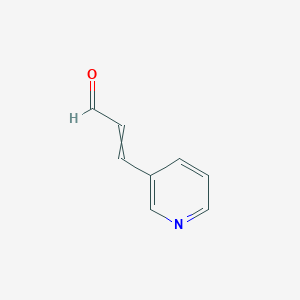
3-Chloro-3-(4-chlorophenyl)-2-propenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-(4-chlorophenyl)-2-propenal is an organic compound characterized by the presence of a chlorinated phenyl group and a chloroacrolein moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(4-chlorophenyl)-2-propenal typically involves the chlorination of 4-chlorobenzaldehyde followed by a series of reactions to introduce the acrolein moiety. One common method involves the reaction of 4-chlorobenzaldehyde with phosphorus pentachloride (PCl5) to form 4-chlorobenzyl chloride. This intermediate is then subjected to further reactions to yield the desired this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-3-(4-chlorophenyl)-2-propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-(4-chlorophenyl)-2-propenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Chloro-3-(4-chlorophenyl)-2-propenal involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is the basis for its potential biological activities, such as antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound shares a similar chlorinated phenyl group but differs in the presence of a hydroxy and dimethylpropanoate moiety.
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound has a similar chlorinated phenyl group but includes a pyridinyl group and a prop-2-en-1-one moiety.
Eigenschaften
Molekularformel |
C9H6Cl2O |
|---|---|
Molekulargewicht |
201.05 g/mol |
IUPAC-Name |
3-chloro-3-(4-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-6H |
InChI-Schlüssel |
IWQMAUVMLFGNGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![O-[(2-Chlorothiophen-3-yl)methyl]hydroxylamine](/img/structure/B8756965.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]acetamide](/img/structure/B8756967.png)




![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8757001.png)

